
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid is an organic compound with the molecular formula C18H27NO6. It contains a total of 52 atoms, including 27 hydrogen atoms, 18 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms . This compound is characterized by its aromatic nitro group and methoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids and oxidizing agents to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic ring can undergo electrophilic substitution reactions.
Substitution: The methoxy groups can be replaced by other substituents through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
10-(4,5-Dimethoxy-2-nitrophenyl)decanoic acid can be compared with similar compounds such as:
4,5-Dimethoxy-2-nitrobenzoic acid: This compound has a similar structure but lacks the decanoic acid chain.
4,5-Dimethoxy-2-nitrophenylacetic acid: This compound has an acetic acid chain instead of a decanoic acid chain.
The uniqueness of this compound lies in its longer aliphatic chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
90429-11-1 |
|---|---|
Molecular Formula |
C18H27NO6 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-nitrophenyl)decanoic acid |
InChI |
InChI=1S/C18H27NO6/c1-24-16-12-14(15(19(22)23)13-17(16)25-2)10-8-6-4-3-5-7-9-11-18(20)21/h12-13H,3-11H2,1-2H3,(H,20,21) |
InChI Key |
XZAIYPNHCNSFEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCCCCCCCCC(=O)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)
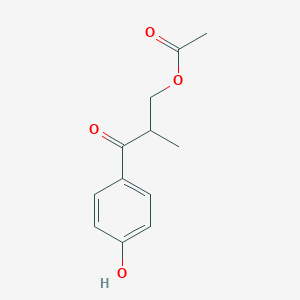
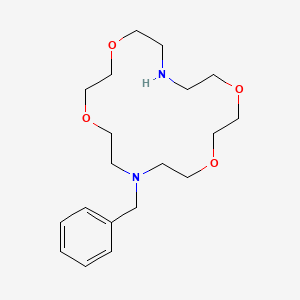
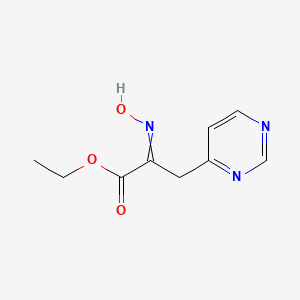
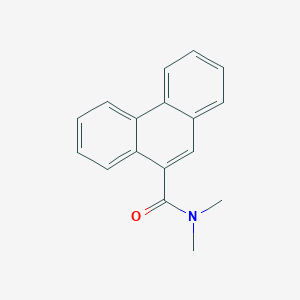
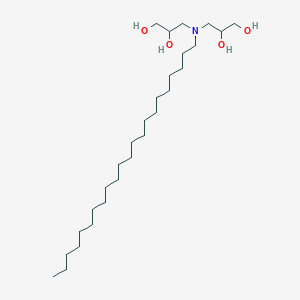
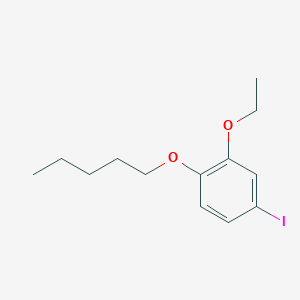
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

